5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine
Description
Properties
Molecular Formula |
C6H6N4 |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
5-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H6N4/c1-5-2-7-3-6-8-4-9-10(5)6/h2-4H,1H3 |
InChI Key |
AHLDFNXEQIHYBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=NC=NN12 |
Origin of Product |
United States |
Preparation Methods
Aminotriazole-Diketone Cyclocondensation
The cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with methyl-containing diketones represents a foundational approach. In a representative procedure, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in refluxing acetic acid, yielding ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate as a key intermediate. Hydrolysis under basic conditions (e.g., NaOH/EtOH) generates the corresponding carboxylic acid, which undergoes chlorination using thionyl chloride to produce the acyl chloride. Subsequent coupling with amines or alcohols furnishes diverse 5-methyl-triazolo-pyrazine derivatives.
Table 1: Cyclocondensation Reaction Parameters
Halogenation-Substitution Approaches
Halogen-Hydrazinylpyrazine Synthesis
Dihalopyrazines serve as precursors for introducing hydrazine groups. For instance, 2,5-dichloropyrazine reacts with hydrazine monohydrate in aqueous ammonia at reflux to yield 2-chloro-5-hydrazinylpyrazine. This intermediate undergoes cyclization with aldehydes or orthoesters to form the triazolo ring. Methyl group incorporation is achieved via Suzuki-Miyaura coupling or Grignard reactions on halogenated intermediates.
Tele-Substitution for Methyl Group Introduction
Tele-substitution reactions enable regioselective functionalization. In a case study, 5-chloro-triazolo[4,3-a]pyrazine reacts with methylmagnesium bromide in toluene at 80°C, replacing the chlorine atom at position 5 with a methyl group. Silica gel acts as a catalyst, enhancing reaction efficiency (yield: 72%).
Table 2: Tele-Substitution Reaction Outcomes
| Substrate | Reagent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Chloro-triazolo[4,3-a]pyrazine | CH₃MgBr | Silica | 72 | |
| 8-Bromo-triazolo[4,3-a]pyrazine | CH₃Li | None | 58 |
Orthoester Cyclization Routes
Triethyl Orthoformate-Mediated Ring Closure
Hydrazinylpyrazines cyclize with triethyl orthoformate in toluene under acidic conditions (e.g., p-toluenesulfonic acid). For example, 5-methyl-2-hydrazinylpyrazine reacts with triethyl orthoformate at reflux for 5 hours, forming 5-methyl-triazolo[1,5-a]pyrazine in 85% yield after column chromatography.
Table 3: Orthoester Cyclization Conditions
| Hydrazinylpyrazine | Orthoester | Acid Catalyst | Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| 5-Methyl-2-hydrazinylpyrazine | Triethyl orthoformate | p-TsOH | 5 | 85 | |
| 6-Methyl-3-hydrazinylpyrazine | Trimethyl orthoformate | H₂SO₄ | 6 | 68 |
Mechanistic Insights and Optimization
Regioselectivity in Cyclocondensation
Density functional theory (DFT) calculations reveal that methyl group orientation during cyclocondensation influences product distribution. The 5-methyl isomer predominates when bulky diketones (e.g., 1-phenylbutane-1,3-dione) sterically hinder alternative ring-closing pathways.
Acid Catalysis in Orthoester Reactions
Protonation of the hydrazine nitrogen by p-toluenesulfonic acid accelerates nucleophilic attack on the orthoester’s electrophilic carbon, as evidenced by kinetic studies. Elevated temperatures (>100°C) favor ring closure over side reactions such as N-alkylation.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with hydrogenated triazole or pyrazine rings.
Substitution: Substituted derivatives with various functional groups replacing the original substituent.
Scientific Research Applications
5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition can result in the disruption of essential metabolic pathways in target organisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo[1,5-a]pyrimidines
- Structure : Pyrimidine ring fused with [1,2,4]triazole (vs. pyrazine in the target compound).
- Synthesis: Prepared via reactions of sodium enolates with heterocyclic amines or diazonium salts . For example, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (melting point: 287°C) is synthesized by cyclization of hydrazine derivatives .
- Key Differences : Pyrimidine’s three nitrogen atoms (vs. pyrazine’s two) enhance hydrogen-bonding capacity, influencing drug-receptor interactions .
Triazolo[1,5-a]triazines
- Structure : Triazine ring fused with [1,2,4]triazole.
- Synthesis: Piperazine derivatives of triazolo[1,5-a]triazine are optimized for adenosine A2a receptor antagonism, showing oral bioavailability up to 89% in rats .
- Key Differences : Triazine’s electron-deficient core enhances metabolic stability but reduces solubility compared to pyrazine analogues .
Pyrazolo[1,5-a]pyrimidines
- Structure : Pyrimidine fused with pyrazole.
- Applications: Antitrypanosomal and antimetabolite activities due to purine-like structure .
- Key Differences : Pyrazole’s five-membered ring introduces steric bulk, reducing synthetic versatility compared to triazolo-pyrazines .
Physical and Spectral Properties
Q & A
What are the common synthetic routes for preparing 5-methyl-[1,2,4]triazolo[1,5-a]pyrazine derivatives, and how do reaction conditions influence regioselectivity?
Basic Research Question
The synthesis of triazolopyrazine derivatives typically involves cyclization of precursors such as ethyl 4-amino-3-cyano[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylate. Key reagents include N,N-dimethylformamide dimethyl acetal (DMFDMA) for formylation, hydroxylamine hydrochloride for oxime formation, and polyphosphoric acid (PPA) for cyclization . Reaction temperature and solvent choice (e.g., chloroform under reflux) critically influence yield and regioselectivity. For example, incomplete cyclization may occur if PPA is not used at optimal temperatures (~100–120°C) .
How can conflicting spectroscopic data for triazolopyrazine derivatives be resolved, particularly in distinguishing regioisomers?
Advanced Research Question
Contradictions in NMR or mass spectrometry data often arise from overlapping signals in fused heterocycles. X-ray crystallography is the gold standard for resolving ambiguities, as demonstrated in studies of 2-phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one, where crystallographic data confirmed planar geometry and hydrogen-bonded dimers . For labs without crystallography access, high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) can differentiate regioisomers by analyzing fragmentation patterns and proton-proton correlations .
What methodologies are effective for functionalizing the pyrazine ring in this compound?
Advanced Research Question
Functionalization at position 7 of the pyrazine ring can be achieved via nitration using concentrated HNO₃ in H₂SO₄ at 0°C, followed by hydrolysis or reduction to introduce amino or hydroxyl groups . For electrophilic substitutions, acetic anhydride under reflux facilitates acetylation, while methylation requires careful control of base (e.g., triethylamine) to avoid side reactions . Computational modeling (e.g., DFT) is recommended to predict reactive sites and optimize conditions .
How can researchers address low yields in multi-step syntheses of triazolopyrazine derivatives?
Basic Research Question
Low yields often stem from incomplete intermediate purification or side reactions during cyclization. For example, in the synthesis of [1,2,3]triazolo[1,5-a][1,2,4]triazolo[5,1-c]pyrazines, PPA-mediated cyclization must be monitored via TLC to terminate the reaction before decomposition . Reagent stoichiometry (e.g., excess DMFDMA) and solvent polarity (e.g., ethanol vs. dichloromethane) also play roles—polar aprotic solvents enhance nucleophilic attack in cyclization steps .
What analytical techniques are most reliable for confirming the purity and structure of this compound derivatives?
Basic Research Question
Elemental analysis (C, H, N) is essential for verifying molecular formulas, with deviations >0.3% indicating impurities . HPLC-MS with a C18 column and acetonitrile/water gradient effectively separates polar byproducts. For structural confirmation, ¹H-¹³C HMBC NMR identifies long-range couplings between triazole and pyrazine protons, while IR spectroscopy detects characteristic C=N stretches near 1600 cm⁻¹ .
How do steric and electronic effects influence the biological activity of triazolopyrazine derivatives?
Advanced Research Question
The 5-methyl group in this compound enhances lipophilicity, improving membrane permeability in cellular assays. However, bulky substituents at position 2 (e.g., phenyl groups) may sterically hinder binding to target enzymes like kinases . DFT calculations of frontier molecular orbitals (HOMO/LUMO) can predict electron-deficient regions for nucleophilic attack, guiding rational drug design .
What strategies mitigate decomposition of triazolopyrazine derivatives under acidic or basic conditions?
Advanced Research Question
Instability in acidic media is common due to protonation of the triazole ring. Protecting groups (e.g., acetyl or tert-butoxycarbonyl) on reactive amines improve stability during synthesis . For basic conditions, low-temperature reactions (0–5°C) and buffered systems (pH 7–8) prevent ring-opening. Storage under inert atmospheres (N₂/Ar) and avoidance of light further enhance shelf life .
How can computational tools predict the reactivity of this compound in novel reactions?
Advanced Research Question
Molecular docking and MD simulations model interactions with biological targets, while reaction pathway simulations (e.g., Gaussian09) identify transition states and activation energies. For example, the ethynyl group in related triazolopyridines undergoes oxidative coupling, predicted via Fukui indices to highlight electrophilic sites .
Table: Key Reagents and Their Roles in Synthesis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
